molecular formula C16H14BrN3O3S B7710617 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B7710617
M. Wt: 408.3 g/mol
InChI Key: UWOOQSRXDBMUBM-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and medicinal chemistry. It is a sulfonamide derivative that contains a bromine atom and an oxadiazole ring in its chemical structure.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes and the modulation of cellular signaling pathways. The presence of the oxadiazole ring in the compound's structure may contribute to its ability to interact with enzymes and proteins.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been demonstrated to exhibit anti-inflammatory and antioxidant activities. However, more research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize in large quantities. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is the development of the compound as a potential anticancer agent. Further studies are needed to elucidate the compound's mechanism of action and to evaluate its efficacy in animal models. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored. Finally, the development of new synthetic methods for the compound and its derivatives could lead to the discovery of novel compounds with improved biological activity.

Synthesis Methods

The synthesis of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-bromo-N-(2-chloroethyl)benzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields the target compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, it has been evaluated for its ability to inhibit certain enzymes such as carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name

4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOQSRXDBMUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-YL)ethyl]benzene-1-sulfonamide

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